molecular formula C9H7BrN2O2 B13678244 Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13678244
M. Wt: 255.07 g/mol
InChI Key: IFEJKWKTJCXOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 2375193-09-0) is a brominated heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry research. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, this compound features a pyrrolo[3,2-c]pyridine scaffold, which is a privileged structure in drug discovery . The presence of both a bromine substituent and an ester group on this core structure makes it a valuable precursor for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for the development of novel bioactive molecules . Compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as key components in targeted cancer therapies. Research indicates that this scaffold is a promising template for the development of potent and selective kinase inhibitors . Furthermore, recent studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives can function as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . As such, this bromo-ester derivative is an essential starting material for synthesizing and optimizing new potential antitumor agents targeting these mechanisms. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols during handling. The compound should be stored under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3

InChI Key

IFEJKWKTJCXOLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=NC=C12)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically follows a multi-step approach involving:

  • Construction of the pyrrolo[3,2-c]pyridine core,
  • Selective bromination at the 7-position,
  • Introduction of the methyl ester group at the 3-position.

This approach is supported by analogous synthetic routes reported for related compounds such as methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, with modifications to position and halogen substituents.

Detailed Preparation Steps

Construction of Pyrrolo[3,2-c]pyridine Core

  • Starting materials such as 2-bromo-5-methylpyridine or 4-amino-2-bromo-5-iodopyridine are used as precursors.
  • Oxidation and nitration steps can be employed to functionalize the pyridine ring (e.g., oxidation with m-chloroperbenzoic acid, nitration with fuming nitric acid in sulfuric acid).
  • Cyclization to form the fused pyrrolo[3,2-c]pyridine ring system is typically achieved by reductive methods using iron powder and acetic acid or via palladium-catalyzed coupling reactions.

Bromination at the 7-Position

  • Bromination is conducted on the pyrrolo[3,2-c]pyridine intermediate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
  • The choice of brominating agent and reaction conditions is critical to achieve selective substitution at the 7-position without affecting other reactive sites.

Introduction of the Methyl Ester Group

  • The carboxylate group at the 3-position is introduced by esterification of the corresponding carboxylic acid intermediate.
  • Esterification typically involves reaction with methanol in the presence of an acid catalyst such as sulfuric acid.
  • Alternatively, methyl chloroformate can be used to introduce the methyl ester group under basic conditions (e.g., triethylamine as base) in organic solvents like dichloromethane.

Representative Synthetic Route (Adapted from Literature)

Step Reagents & Conditions Outcome
1. Formation of pyrrolo[3,2-c]pyridine core Starting from 4-amino-2-bromo-5-iodopyridine, Sonogashira coupling with an alkyne under Pd catalysis Intermediate pyrrolopyridine scaffold
2. Bromination at 7-position Bromine or NBS in dichloromethane, controlled temperature Selective 7-bromo substitution
3. Esterification Methanol with sulfuric acid catalyst or methyl chloroformate with triethylamine in dichloromethane Formation of methyl ester at 3-position

This route aligns with methods reported for similar compounds, where palladium-mediated couplings and bromination precede esterification to yield the desired methyl 7-bromo derivative.

Alternative Approaches and Optimization

  • Protecting Group Strategy: When the nitrogen at position 1 is unsubstituted (R1 = H), yields of subsequent transformations can be low. Introducing a Boc (tert-butoxycarbonyl) protecting group at N-1 prior to bromination or coupling steps improves yields and selectivity.
  • Cross-Coupling Reactions: Suzuki or Sonogashira couplings are employed to introduce aryl or alkynyl substituents on the pyrrolo[3,2-c]pyridine core before or after bromination, enabling diversification of the scaffold.
  • Industrial Scale-Up: Continuous flow reactors and automated systems optimize reaction conditions for large-scale synthesis, improving yield, purity, and reproducibility.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Pyrrolo[3,2-c]pyridine core formation 4-amino-2-bromo-5-iodopyridine, alkyne, Pd catalyst Sonogashira coupling, inert atmosphere Key intermediate formation
Bromination at 7-position Bromine or NBS DCM solvent, 0-25°C Selective halogenation
Esterification at 3-position Methanol, H2SO4 or methyl chloroformate, triethylamine Room temp to reflux Methyl ester formation
Protecting group installation (optional) Boc2O, base Before bromination or coupling Improves yield for NH pyrrole

Research Findings and Yields

  • Yields for bromination and esterification steps vary depending on substrate purity and reaction conditions but typically range from 60% to 85% per step.
  • The use of protecting groups and optimized palladium-catalyzed couplings enhances overall yield and product purity.
  • Analytical techniques such as LC-MS and NMR confirm the formation of this compound with high purity (>95%) suitable for further biological or medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Differences Among Pyrrolopyridine Derivatives
Compound Name Bromine Position Ester Group Core Structure Similarity Index
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 7 Methyl Pyrrolo[3,2-c]pyridine N/A
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6 Ethyl Pyrrolo[3,2-c]pyridine 0.86*
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid 7 Carboxylic acid Pyrrolo[3,2-c]pyridine 0.86
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate N/A (Cl at 4) Methyl Pyrrolo[3,2-c]pyridine 0.96

*Similarity indices are derived from .

  • Positional Isomerism : Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate differs in bromine placement (6 vs. 7), altering electronic properties and reactivity. The 7-bromo derivative may exhibit stronger electrophilicity due to proximity to the nitrogen atom.

Functional and Reactivity Comparisons

  • Bromine vs. Chlorine : Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate replaces bromine with chlorine, reducing steric bulk and polarizability. Bromine’s higher leaving-group ability makes it more reactive in cross-coupling reactions.
  • Carboxylic Acid Derivatives : The 7-carboxylic acid analog lacks the ester group, increasing solubility in aqueous environments but reducing cell penetration compared to the methyl ester.

Regulatory and Industrial Considerations

  • HS Codes and Tariffs : Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate falls under HS code 29339900.90, attracting a 6.5% most-favored-nation tariff. Similar regulations likely apply to the target compound.

Biological Activity

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a bromine substituent at the 7th position and a carboxylate group at the 3rd position. This unique structure contributes to its diverse biological activities.

Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are crucial in various signaling pathways associated with cancer progression. The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting its potential use in treating tumors linked to aberrant FGFR signaling pathways.

Anticancer Activity

The compound has been studied extensively for its anticancer properties. It exhibits inhibitory effects on FGFRs, which are implicated in tumor growth and metastasis. A table summarizing the inhibitory activity against different FGFRs is presented below:

FGFR Type Inhibition Activity
FGFR1Significant
FGFR2Significant
FGFR3Significant

In addition to FGFR inhibition, this compound may also exhibit antimicrobial properties and could inhibit other biological targets such as kinases involved in inflammatory responses and cancer progression.

Antimycobacterial Activity

While primarily studied for its anticancer properties, derivatives of pyrrolo[3,2-c]pyridine have shown promise against Mycobacterium tuberculosis (Mtb). Compounds with similar structures have been evaluated for their antimycobacterial activity, indicating potential applications in treating tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited FGFRs in vitro, suggesting their utility in cancer therapies targeting these receptors.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives against various bacterial strains, demonstrating notable activity against Staphylococcus aureus compared to Escherichia coli.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylatePyrrolo-pyridine derivativeDifferent bromine position; potential kinase inhibitor
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylatePyrrolo-pyridine derivativeVarying biological activity profile
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylateFluorinated variantEnhanced solubility and bioactivity

These compounds exhibit varying degrees of biological activity based on their structural differences, particularly the position of halogen substituents.

Q & A

Q. Advanced Research Focus

  • Enzyme Assays : Test inhibition of FGFRs (Fibroblast Growth Factor Receptors) using ATP-competitive assays. IC₅₀ values are compared to known inhibitors (e.g., Erdafitinib) .
  • Molecular Docking : Computational models predict binding modes in kinase ATP pockets; optimize substituents for enhanced affinity .

What methods optimize reaction yields and purity during scale-up?

Q. Advanced Research Focus

  • Design of Experiments (DOE) : Vary solvent polarity (DCM vs. THF) and catalyst loading to maximize yield (>80%) .
  • Continuous Flow Reactors : Improve reproducibility and reduce byproducts in bromination steps .

How does computational modeling guide the design of derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups stabilize the pyrrolopyridine core) .
  • ADMET Profiling : Simulate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

How can discrepancies in reported substitution patterns be resolved?

Q. Advanced Research Focus

  • Comparative X-ray Analysis : Contrast crystallographic data with conflicting studies (e.g., C7 vs. C6 bromination) .
  • Isotopic Labeling : 15N^{15}N-NMR tracks nitrogen environments to confirm ring fusion positions .

What challenges arise during large-scale synthesis, and how are they mitigated?

Q. Advanced Research Focus

  • Byproduct Formation : Optimize stoichiometry (1.1 eq. NBS) and quenching protocols to minimize di-brominated impurities .
  • Solvent Recovery : Implement distillation systems for methanol reuse, reducing waste .

How does this compound compare to other brominated pyrrolopyridines in reactivity?

Q. Basic Research Focus

  • Electrophilicity : The C7 bromine is less reactive than C3/C5 positions in analogs due to electron-withdrawing ester effects .
  • Stability : Unlike 7-chloro derivatives, bromine enhances stability toward hydrolysis .

What are the stability and storage recommendations for this compound?

Q. Advanced Research Focus

  • Degradation Pathways : Susceptible to light-induced decomposition; store in amber vials at –20°C under argon .
  • Moisture Sensitivity : Ester hydrolysis accelerates in humid conditions; use molecular sieves in storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.